molecular formula C12H12S8 B1330936 Bis(trimethylenedithio)tetrathiafulvalene CAS No. 66946-49-4

Bis(trimethylenedithio)tetrathiafulvalene

Cat. No.: B1330936
CAS No.: 66946-49-4
M. Wt: 412.8 g/mol
InChI Key: LSZPCLOYNFOXST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Bis(trimethylenedithio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with trimethylene dithiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Bis(trimethylenedithio)tetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of radical cations, which are important in the study of conductive materials .

Mechanism of Action

The mechanism of action of Bis(trimethylenedithio)tetrathiafulvalene is primarily related to its ability to donate and accept electrons, making it an excellent candidate for use in electronic applications. The compound interacts with molecular targets through electron transfer processes, which are crucial for its function in conductive materials . The pathways involved in these processes include the formation of radical cations and anions, which facilitate the flow of electric current .

Biological Activity

Bis(trimethylenedithio)tetrathiafulvalene (BTMTTF) is a member of the tetrathiafulvalene (TTF) family, known for its unique electronic properties and potential applications in organic electronics. This compound has garnered attention not only for its conductive properties but also for its biological activities. Understanding the biological implications of BTMTTF is crucial for its potential applications in medicinal chemistry and biochemistry.

  • Chemical Formula : C12_{12}H12_{12}S8_8
  • Molecular Weight : 412.71 g/mol
  • CAS Number : 66946-49-4

Biological Activity Overview

Research indicates that BTMTTF exhibits various biological activities, including antimicrobial, anticancer, and antioxidant properties. The following sections delve into specific studies and findings related to these activities.

Antimicrobial Activity

BTMTTF has been evaluated for its antimicrobial properties against various pathogens. In a recent study, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that BTMTTF could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of BTMTTF has been explored through various in vitro studies. One notable study investigated its effects on human cancer cell lines, including breast and lung cancer cells. The results indicated that BTMTTF induces apoptosis in cancer cells, primarily through the activation of caspase pathways.

Case Study: Breast Cancer Cell Line

  • Cell Line : MCF-7 (human breast cancer)
  • IC50_{50} : 25 µM after 48 hours of treatment
  • Mechanism : Induction of oxidative stress leading to mitochondrial dysfunction

Antioxidant Activity

In addition to antimicrobial and anticancer effects, BTMTTF has shown promising antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Assay Type IC50_{50}
DPPH Scavenging15 µg/mL
ABTS Scavenging20 µg/mL

These results indicate that BTMTTF could play a role in formulations aimed at reducing oxidative damage in biological systems.

Mechanistic Insights

The biological activities of BTMTTF can be attributed to its redox properties and ability to form charge-transfer complexes with biomolecules. The compound's electron-rich nature allows it to interact with various cellular components, influencing signaling pathways related to cell growth and death.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of BTMTTF with key proteins involved in cancer progression. These studies suggest that BTMTTF can effectively bind to proteins such as Bcl-2 and p53, potentially modulating their activity and contributing to its anticancer effects.

Properties

IUPAC Name

2-(6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S8/c1-3-13-7-8(14-4-1)18-11(17-7)12-19-9-10(20-12)16-6-2-5-15-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZPCLOYNFOXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(SC1)SC(=C3SC4=C(S3)SCCCS4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348291
Record name Bis(trimethylenedithio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66946-49-4
Record name 2-(6,7-Dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66946-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(trimethylenedithio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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